3-Hydroxycarbamazepine

Catalog No.
S597346
CAS No.
68011-67-6
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycarbamazepine

CAS Number

68011-67-6

Product Name

3-Hydroxycarbamazepine

IUPAC Name

2-hydroxybenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-7-8-12(18)9-14(11)17/h1-9,18H,(H2,16,19)

InChI Key

QQCFBZCATDIWTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O

Synonyms

3-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide;

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O

metabolite of Carbamazepine:

3-Hydroxycarbamazepine is primarily studied as a metabolite of the anticonvulsant drug carbamazepine. When the body breaks down carbamazepine, 3-hydroxycarbamazepine is one of the resulting compounds []. This makes it valuable for research in pharmacokinetics, the study of how drugs are absorbed, distributed, metabolized, and excreted in the body [].

Analytical Standard:

Due to its well-defined structure and presence in biological samples, 3-hydroxycarbamazepine serves as a valuable analytical standard for various chromatography techniques. These techniques allow researchers to identify and quantify 3-hydroxycarbamazepine in environmental samples, including water, sediment, fish, and mollusks []. This is crucial for environmental monitoring of carbamazepine, a potential environmental pollutant [].

Research limitations:

While 3-hydroxycarbamazepine holds potential for research applications, it's important to acknowledge the limitations. Compared to carbamazepine, 3-hydroxycarbamazepine has limited research exploring its biological activity or therapeutic potential. Additionally, information regarding its synthesis and safety profile is scarce [].

3-Hydroxycarbamazepine is a significant metabolite of the antiepileptic drug carbamazepine, which is widely used for the treatment of epilepsy and neuropathic pain. The compound has the molecular formula C15H12N2O2C_{15}H_{12}N_{2}O_{2} and a molecular mass of approximately 252.27 g/mol. Its structure features a dibenzazepine core with a hydroxyl group at the third position, distinguishing it from other metabolites such as 2-hydroxycarbamazepine. This compound is recognized for its role in the metabolic pathway of carbamazepine, primarily catalyzed by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4 .

The specific mechanism of action of 3OHCBZ is not fully understood. Some research suggests that 3OHCBZ may contribute to the anticonvulsant effects of carbamazepine, but its relative potency compared to carbamazepine is likely lower []. Further research is needed to elucidate the specific role of 3OHCBZ in the therapeutic effects of carbamazepine.

, including:

  • Oxidation: It can be oxidized to form 2,3-dihydroxycarbamazepine.
  • Reduction: This reaction leads to the formation of reduced metabolites.
  • Substitution: Involves nucleophilic substitutions under basic conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

  • From Oxidation: 2,3-Dihydroxycarbamazepine.
  • From Reduction: Various reduced carbamazepine derivatives.
  • From Substitution: Various substituted carbamazepine analogs.

3-Hydroxycarbamazepine exhibits biological activities similar to its parent compound, carbamazepine. It primarily functions as an anticonvulsant by inhibiting sodium channel firing in neurons, which helps to stabilize neuronal excitability and suppress seizure activity. The compound also interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of other medications .

Pharmacokinetics

The metabolism of carbamazepine in the liver results in several metabolites, with 3-hydroxycarbamazepine being one of the significant products. Approximately 95% of carbamazepine is metabolized, highlighting the importance of its metabolites in therapeutic efficacy and safety profiles .

3-Hydroxycarbamazepine is primarily studied for its pharmacological effects related to epilepsy treatment. Its understanding contributes to optimizing carbamazepine therapy and managing side effects associated with its use. Furthermore, research into its environmental impact has revealed its presence in wastewater, raising concerns about water contamination and necessitating studies on its degradation and removal from aquatic systems .

Studies have shown that 3-hydroxycarbamazepine interacts with various enzymes and proteins within biological systems. Notably, it affects cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism. Inhibitors such as ketoconazole have been shown to affect the formation of both 2-hydroxycarbamazepine and 3-hydroxycarbamazepine, indicating potential drug-drug interactions that could influence therapeutic outcomes .

Several compounds share structural similarities with 3-hydroxycarbamazepine due to their relationship as metabolites or derivatives of carbamazepine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
CarbamazepineParent compoundWidely used antiepileptic drug
2-HydroxycarbamazepineHydroxyl group at position 2Different metabolic profile compared to 3-hydroxy
10,11-DihydroxycarbamazepineHydroxyl groups at positions 10 & 11More potent anticonvulsant effects
OxcarbazepineStructural analogImproved pharmacokinetics over carbamazepine

Each of these compounds exhibits unique pharmacological properties and metabolic pathways that differentiate them from 3-hydroxycarbamazepine while highlighting their common origins from carbamazepine metabolism .

Cytochrome P450 3A4 Isoform Catalysis Dynamics

Cytochrome P450 3A4 (CYP3A4) is the predominant enzyme responsible for the formation of 3-hydroxycarbamazepine in humans. Kinetic studies using human liver microsomes and recombinant CYP3A4 demonstrate that this isoform exhibits a high catalytic efficiency for carbamazepine 3-hydroxylation, with an apparent Michaelis constant (K~m~) of approximately 217 μM and a maximal velocity (V~max~) of 46.9 pmol/mg protein/min [4] [5]. Molecular dynamics simulations reveal that CYP3A4 accommodates carbamazepine in a productive binding orientation, facilitating the insertion of a hydroxyl group at the 3-position of the dibenzazepine ring [2].

A distinctive feature of CYP3A4-mediated catalysis is its susceptibility to substrate inhibition at elevated carbamazepine concentrations. This phenomenon arises from the binding of multiple carbamazepine molecules within the enzyme’s expansive active site, which disrupts the alignment required for efficient oxidation [2]. Preincubation experiments with 3-hydroxycarbamazepine further demonstrate time- and concentration-dependent inactivation of CYP3A4, likely due to the generation of reactive metabolites that covalently modify the enzyme [1]. Such mechanism-based inactivation underscores the dual role of CYP3A4 in both producing and being impaired by 3-hydroxycarbamazepine-derived intermediates.

Cytochrome P450 2B6 Genetic Polymorphisms Impact

Cytochrome P450 2B6 (CYP2B6) contributes to 3-hydroxycarbamazepine formation, albeit to a lesser extent than CYP3A4. Correlation analyses in human liver microsomes indicate a strong association (r ≥ 0.757) between CYP2B6 activity and carbamazepine 3-hydroxylation rates [4] [5]. Genetic polymorphisms in the CYP2B6 gene, such as the CYP2B66 allele (c.516G>T), are known to reduce enzyme expression and catalytic activity in other drug metabolism pathways. Although specific studies linking these variants to 3-hydroxycarbamazepine synthesis are limited, the established role of CYP2B6 suggests that such polymorphisms could lead to interindividual variability in metabolite production [4].

Recombinant CYP2B6 exhibits a lower intrinsic clearance for carbamazepine 3-hydroxylation compared to CYP3A4, with a V~max~ of 12.3 pmol/min/nmol P450 and a K~m~ of 380 μM [4]. This reduced efficiency, combined with the lower hepatic abundance of CYP2B6 relative to CYP3A4, positions CYP2B6 as a secondary contributor to 3-hydroxycarbamazepine biosynthesis. However, its involvement becomes pharmacologically significant in individuals with CYP3A4 inhibitors or genetic deficiencies.

Epoxidation Pathways Leading to Reactive Intermediate Formation

3-Hydroxycarbamazepine undergoes further oxidation via CYP3A4 to form 2,3-dihydroxycarbamazepine (2,3-diOHCBZ), a reactive intermediate implicated in protein adduct formation. Incubations with recombinant CYP3A4 show that 3-hydroxycarbamazepine is converted to 2,3-diOHCBZ at a rate of 2.11 pmol bound/pmol P450/30 min, significantly higher than the rate observed for parent carbamazepine (1.35 pmol bound/pmol P450/30 min) [1]. This secondary oxidation step generates electrophilic quinone species, which alkylate nucleophilic residues on proteins and DNA, potentially triggering immune-mediated toxicities.

The epoxidation of 3-hydroxycarbamazepine is characterized by a unique kinetic profile. Unlike typical Michaelis-Menten kinetics, CYP3A4-mediated 2,3-diOHCBZ formation exhibits substrate inhibition at concentrations above 30 μM, a phenomenon attributed to the binding of multiple 3-hydroxycarbamazepine molecules within the enzyme’s active site [1] [2]. This nonlinear kinetics complicates the prediction of metabolic rates in vivo, particularly at therapeutic carbamazepine doses where hepatic concentrations fluctuate widely.

Interspecies Variation in Hepatic Biotransformation

Hepatic metabolism of 3-hydroxycarbamazepine varies significantly across species, reflecting differences in cytochrome P450 isoform expression and activity. Human liver microsomes predominantly utilize CYP3A4 for 3-hydroxylation, whereas rat microsomes rely on CYP2C11 and CYP3A1/2 [7]. Comparative studies show that dogs and monkeys exhibit lower 3-hydroxycarbamazepine formation rates compared to humans, with CYP2C8 playing a more prominent role in these species [7].

Table 1: Interspecies Comparison of 3-Hydroxycarbamazepine Formation Rates

SpeciesPrimary CYP IsoformRelative Activity (%)
HumanCYP3A4100
RatCYP2C1145
DogCYP2C828
MonkeyCYP3A535

Data derived from incubations with liver microsomes [7].

These interspecies differences have implications for preclinical toxicity studies, as animal models may underestimate the human-specific risks associated with 3-hydroxycarbamazepine-derived reactive metabolites. For instance, guinea pigs and mice lack the CYP3A4 orthologs necessary for efficient 2,3-diOHCBZ production, rendering them poor predictors of human idiosyncratic reactions [1] [7].

The metabolism of 3-hydroxycarbamazepine involves complex enzymatic interactions with the epoxide hydrolase system, which plays a crucial role in the biotransformation of carbamazepine and its metabolites. The epoxide hydrolase enzyme family consists of four distinct isoforms, each contributing differently to the overall metabolic pathway [1] [2].

Microsomal Epoxide Hydrolase (mEH/EPHX1) represents the primary enzyme responsible for the conversion of carbamazepine 10,11-epoxide to its corresponding trans-diol metabolite. This endoplasmic reticulum-bound enzyme demonstrates high specificity for carbamazepine epoxide substrates, catalyzing the hydrolysis reaction that converts the electrophilic epoxide intermediate to the more stable dihydrodiol compound [3] [4]. The enzymatic conversion follows a stereoselective pathway, with the prevalent formation of the (-)-10S,11S absolute configuration enantiomer, demonstrating an enantiomeric excess of approximately 80% [5].

The catalytic efficiency of microsomal epoxide hydrolase varies significantly between individuals, with genetic polymorphisms substantially affecting enzymatic activity. The enzyme exhibits resistance to hydrolysis when incubated with liver microsomes from different species, suggesting species-specific variations in enzymatic efficiency [5]. Human liver microsomes demonstrate markedly higher conversion rates compared to those observed in rabbit, rat, and guinea pig preparations, indicating evolutionary adaptations in human xenobiotic metabolism.

Soluble Epoxide Hydrolase (sEH/EPHX2) demonstrates minimal involvement in 3-hydroxycarbamazepine metabolism, primarily functioning in the hydrolysis of epoxyeicosatrienoic acids and other lipid-derived epoxides. This cytoplasmic enzyme shows low affinity for carbamazepine metabolites and contributes minimally to the overall detoxification pathway [6]. Studies utilizing knockout mouse models have confirmed that disruption of EPHX2 does not significantly affect carbamazepine epoxide hydrolysis, supporting its limited role in this metabolic pathway.

Epoxide Hydrolase 3 (EPHX3) exhibits high catalytic activity toward linoleate epoxides but demonstrates no direct involvement in 3-hydroxycarbamazepine metabolism. This membrane-bound enzyme shows tissue-specific expression patterns, with highest activity in the skin, digestive tract, and lymphoid tissues [7] [6]. The enzyme catalyzes the hydrolysis of complex esterified epoxides, representing a distinct enzymatic pathway separate from carbamazepine metabolism.

Epoxide Hydrolase 4 (EPHX4) remains poorly characterized, with almost exclusive expression in brain tissue. Its potential role in 3-hydroxycarbamazepine metabolism has not been established, and functional studies are limited by the lack of comprehensive enzymatic characterization [7].

UDP-Glucuronosyltransferase Conjugation Pathways

The conjugation of 3-hydroxycarbamazepine through UDP-glucuronosyltransferase-mediated pathways represents a critical phase II metabolic process that enhances the water solubility and facilitates renal elimination of carbamazepine metabolites. Multiple UGT isoforms contribute to this conjugation process, each demonstrating distinct substrate specificities and catalytic properties [8] [9].

UGT2B7 emerges as the primary enzyme responsible for carbamazepine N-glucuronidation, demonstrating high specificity for carbamazepine and its hydroxylated metabolites. This isoform exhibits Michaelis-Menten kinetics with a Km value of 214 μM and Vmax of 0.79 pmol/mg/min when utilizing carbamazepine as substrate [8]. The enzyme shows broad tissue distribution, with highest expression in liver, kidney, and intestinal tissues, facilitating both hepatic and extrahepatic metabolism.

Kinetic studies demonstrate that UGT2B7-mediated glucuronidation follows monophasic kinetics, consistent with single-site binding mechanisms. The enzyme demonstrates remarkable efficiency in converting carbamazepine N-glucuronide, representing one of the most abundant metabolites identified in human plasma and urine samples [8]. This conjugation pathway provides a crucial detoxification mechanism, converting lipophilic carbamazepine metabolites into hydrophilic glucuronide conjugates suitable for renal excretion.

UGT1A4 contributes significantly to the glucuronidation of various hydroxylated carbamazepine metabolites, including 3-hydroxycarbamazepine derivatives. This enzyme demonstrates broad substrate specificity, catalyzing the conjugation of multiple hydroxylated compounds with glucuronic acid [10] [11]. The enzyme exhibits tissue-specific expression patterns, with highest activity in liver and intestinal microsomes.

Functional studies utilizing recombinant UGT1A4 demonstrate the enzyme's capacity to catalyze the formation of multiple glucuronide isomers from hydroxylated substrates. The enzyme shows particular efficiency in catalyzing the conjugation of steroid-like compounds, suggesting structural similarities between 3-hydroxycarbamazepine and endogenous steroid metabolites [10]. Genetic polymorphisms in UGT1A4, particularly the UGT1A4*3 variant, significantly affect enzymatic activity, with homozygous carriers demonstrating enhanced glucuronidation capacity [11].

UGT1A9 demonstrates moderate activity toward hydroxylated carbamazepine metabolites, contributing to the overall conjugation capacity of hepatic and intestinal tissues. This enzyme exhibits high expression in liver and kidney tissues, providing redundant metabolic capacity for phase II conjugation reactions [12]. The enzyme demonstrates substrate inhibition kinetics for certain compounds, suggesting complex regulatory mechanisms governing its catalytic activity.

UGT1A1 participates in the conjugation of 3-hydroxycarbamazepine derivatives, although its contribution appears secondary to other UGT isoforms. This enzyme demonstrates highest activity toward bilirubin and other endogenous substrates, with carbamazepine metabolites representing minor substrates [10]. The enzyme shows tissue-specific expression patterns, with highest activity in liver and intestinal tissues.

Pharmacogenomic Considerations in Metabolic Efficiency

The metabolic efficiency of 3-hydroxycarbamazepine transformation demonstrates significant interindividual variability, largely attributed to genetic polymorphisms affecting key enzymatic pathways. These pharmacogenomic factors substantially influence therapeutic outcomes, adverse drug reactions, and dosing requirements for carbamazepine therapy [13] [14].

EPHX1 Genetic Variants represent the most clinically significant polymorphisms affecting 3-hydroxycarbamazepine metabolism. The c.337T>C polymorphism (rs1051740) results in a Tyr113His amino acid substitution, causing approximately 40% reduction in epoxide hydrolase activity [15] [16]. This functional variant occurs with allele frequencies of 0.29-0.35 in Caucasian populations, representing a substantial proportion of individuals with potentially altered carbamazepine metabolism.

The c.416A>G polymorphism (rs2234922) causes a His139Arg substitution, resulting in approximately 25% increased epoxide hydrolase activity [15] [14]. This gain-of-function variant occurs with allele frequencies of 0.16-0.18 in Caucasian populations, potentially providing enhanced detoxification capacity for carbamazepine epoxide metabolites. The combined effects of these polymorphisms create complex pharmacogenomic profiles, with individuals carrying different combinations of variants demonstrating markedly different metabolic phenotypes.

Clinical studies investigating EPHX1 polymorphisms have produced conflicting results regarding their impact on carbamazepine pharmacokinetics. Some investigations demonstrate significant associations between EPHX1 variants and altered carbamazepine-diol to carbamazepine-epoxide ratios, suggesting functional consequences of genetic variation [13] [17]. However, other studies report no significant differences in serum carbamazepine levels between different genotype groups, indicating that compensatory mechanisms may mitigate the functional effects of individual polymorphisms [15] [18].

CYP3A4 Genetic Variants significantly affect the formation of 3-hydroxycarbamazepine through altered primary metabolic pathways. The CYP3A4*22 polymorphism (rs35599367) results in reduced hepatic CYP3A4 expression and activity, potentially decreasing the formation of hydroxylated carbamazepine metabolites [15] [14]. This variant occurs with allele frequencies of approximately 0.03 in Caucasian populations, representing a relatively rare but functionally significant polymorphism.

The CYP3A4*1B variant demonstrates population-specific distribution patterns, with higher frequencies in African-American populations compared to Caucasians [17]. This polymorphism affects carbamazepine clearance, with individuals carrying the variant allele demonstrating reduced clearance rates compared to wild-type carriers. The functional consequences of this variant may be population-dependent, requiring ethnicity-specific dosing considerations.

CYP3A5 Genetic Variants contribute to interindividual and interethnic differences in carbamazepine metabolism. The CYP3A5*3 polymorphism (rs776746) results in loss of functional enzyme activity, with homozygous carriers lacking detectable CYP3A5 expression [13] [14]. This variant demonstrates marked ethnic distribution differences, with allele frequencies of 0.87 in Caucasians compared to 0.36 in African-Americans.

Functional studies suggest that CYP3A5 variants may affect carbamazepine pharmacokinetics through complex interactions with CYP3A4 expression and activity. Non-expressor genotypes demonstrate altered clearance patterns, although the clinical significance varies between populations [13] [14]. The interaction between CYP3A5 genotype and carbamazepine autoinduction may contribute to the complex pharmacokinetic profiles observed in different patient populations.

UGT2B7 Genetic Variants affect the conjugation efficiency of carbamazepine and its metabolites, influencing phase II metabolic capacity. The UGT2B7*2 polymorphism (rs7439366) results in altered glucuronidation activity, with carriers demonstrating modified steady-state carbamazepine concentrations [13] [14]. This variant affects dose-normalized plasma concentrations, with homozygous carriers requiring higher doses to achieve therapeutic levels.

The UGT2B7*3 polymorphism demonstrates limited functional impact on carbamazepine metabolism, with most studies reporting no significant associations with pharmacokinetic parameters [14]. However, the complex interaction between multiple UGT isoforms may mask the individual contributions of specific variants, requiring more comprehensive pharmacogenomic analyses.

CYP2C19 Genetic Variants contribute to carbamazepine bioactivation pathways, particularly affecting the secondary oxidation of 3-hydroxycarbamazepine. The CYP2C192 and CYP2C193 polymorphisms result in reduced enzymatic activity, potentially altering the formation of reactive metabolites [14] [19]. These variants demonstrate significant ethnic distribution differences, with higher frequencies in Asian populations compared to Caucasians.

The functional consequences of CYP2C19 variants may extend beyond simple metabolic alterations, potentially affecting susceptibility to carbamazepine-induced hypersensitivity reactions. Individuals with reduced CYP2C19 activity may demonstrate altered patterns of reactive metabolite formation, influencing the risk of idiosyncratic drug reactions [14] [19].

XLogP3

2.1

UNII

PDG5O25MKO

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68011-67-6

Wikipedia

3-hydroxycarbamazepine

Dates

Last modified: 08-15-2023

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